

LC-MS fragmentation pattern of 3-Fluoro-3'-morpholinomethyl benzophenone

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Compound of Interest

Compound Name:	3-Fluoro-3'-morpholinomethyl benzophenone
CAS No.:	898765-47-4
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An In-Depth Guide to the LC-MS/MS Fragmentation Pattern of **3-Fluoro-3'-morpholinomethyl benzophenone**

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Introduction

In the landscape of pharmaceutical research and development, understanding the structure and metabolic fate of novel chemical entities is paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as an indispensable analytical tool, offering unparalleled sensitivity and specificity for molecular characterization.^[1] This guide provides a comprehensive analysis of the fragmentation pattern of **3-Fluoro-3'-morpholinomethyl benzophenone**, a compound of interest due to its benzophenone scaffold—a common motif in pharmacologically active molecules—and its morpholine substituent, which can influence pharmacokinetic properties.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal factors behind the observed

fragmentation, providing a framework for identifying this and structurally similar compounds in complex matrices. We will explore the characteristic cleavages of the benzophenone core and the morpholine ring system, present a robust analytical protocol, and compare the fragmentation signature to potential isomers.

Predicted Fragmentation Pathways: A Mechanistic Overview

The fragmentation of **3-Fluoro-3'-morpholinomethyl benzophenone** in positive ion electrospray ionization (ESI) mode is governed by the chemical nature of its functional groups. The protonated molecule, $[M+H]^+$, with a monoisotopic mass of m/z 300.1403, serves as the precursor ion for collision-induced dissociation (CID). The fragmentation is dominated by cleavages at the most labile sites: the benzylic C-N bond and the carbonyl bridge.

- **The Morpholine Signature: Alpha Cleavage:** The most characteristic and often most abundant fragment arises from the cleavage of the bond between the benzyl group and the morpholine nitrogen. This is followed by a hydrogen rearrangement to form a stable, resonance-stabilized morpholinomethyl imminium ion at m/z 100.0762. This fragment, $[C_5H_{10}NO]^+$, is a definitive marker for the morpholinomethyl moiety and frequently appears as the base peak in the MS/MS spectrum. The formation of such stable imminium ions is a classic fragmentation pathway for molecules containing a morpholine ring.^[2]
- **Benzophenone Core Cleavage:** The carbonyl group linking the two phenyl rings is another primary site of fragmentation. Cleavage of the C-C bond adjacent to the carbonyl group can occur on either side, leading to two distinct acylium ions:
 - **3-Fluorobenzoyl Cation ($[C_7H_4FO]^+$):** This fragment, observed at m/z 123.0142, confirms the presence of the 3-fluorophenyl group attached to the carbonyl.
 - **3-(Morpholinomethyl)benzoyl Cation ($[C_{13}H_{14}NO_2]^+$):** This larger fragment at m/z 216.1028 represents the other half of the molecule. Its subsequent fragmentation can further support structural elucidation.
- **Neutral Loss of the Morpholine Ring:** A third significant pathway involves the neutral loss of the entire morpholine ring (C_4H_8O) from the precursor ion, resulting in a fragment at m/z

213.0719 ($[C_{14}H_{10}FO]^+$). This pathway provides complementary evidence for the overall structure.

The fragmentation patterns of complex benzophenones are well-documented, often involving cleavages around the central carbonyl group.[3][4] The presence of the morpholine group adds a distinct and highly characteristic fragmentation route that simplifies identification.[5]

Experimental Protocol: A Self-Validating Workflow

The following protocol provides a robust method for the analysis of **3-Fluoro-3'-morpholinomethyl benzophenone**. The choice of a C18 column, a standard in reversed-phase chromatography, ensures good retention and peak shape for this moderately polar molecule. The mobile phase gradient is designed to provide efficient separation from potential impurities or metabolites.

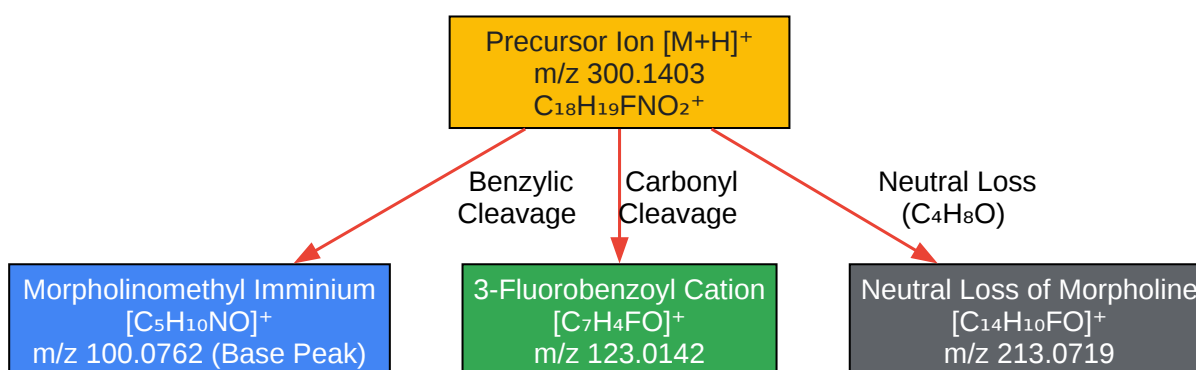
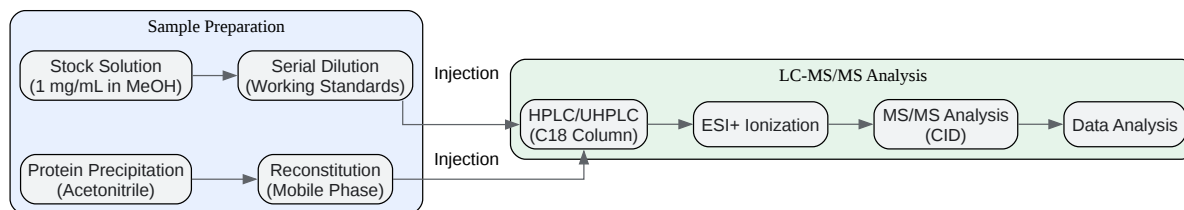
Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of **3-Fluoro-3'-morpholinomethyl benzophenone** in methanol.
- **Working Standards:** Create a series of working standards by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
- **Biological Matrix Extraction (e.g., Plasma):**
 - To 100 μ L of plasma, add 300 μ L of cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-7 min: Hold at 95% B
 - 7-7.1 min: 95% to 5% B
 - 7.1-9 min: Hold at 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: Triple quadrupole or Q-TOF mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Product Ion Scan (for fragmentation pattern elucidation) and Multiple Reaction Monitoring (MRM) (for quantification).
- Key MRM Transition (for quantification): 300.14 -> 100.08.

Workflow Diagram



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Caption: Proposed fragmentation pathways for **3-Fluoro-3'-morpholinomethyl benzophenone**.

Comparative Analysis: Differentiating from Isomers

The described fragmentation pattern is not only useful for identification but also for differentiation from positional isomers. For instance, if the fluorine atom were at the 2- or 4- position, the resulting fluorobenzoyl cation would still be at m/z 123.0142. While mass spectrometry alone cannot distinguish these specific isomers, their different chromatographic retention times would allow for their separation and individual characterization. [6] However, an isomer where the substituents are swapped—i.e., 3'-Fluoro-3-morpholinomethyl benzophenone—would produce a dramatically different MS/MS spectrum. In this case, the major acylium ion fragments would be the benzoyl cation (m/z 105.0335) and the 3-fluoro-3'-

(morpholinomethyl)benzoyl cation. The absence of the m/z 123.0142 fragment would be conclusive evidence against this isomeric form. This highlights the diagnostic power of MS/MS in determining the specific location of functional groups on the core structure.

Conclusion

The LC-MS/MS analysis of **3-Fluoro-3'-morpholinomethyl benzophenone** reveals a predictable and highly characteristic fragmentation pattern. The molecule undergoes three primary dissociation pathways under collision-induced dissociation: the formation of a stable morpholinomethyl imminium ion (m/z 100.0762), cleavage at the carbonyl bridge to yield a 3-fluorobenzoyl cation (m/z 123.0142), and the neutral loss of the morpholine ring. These fragments provide a robust and reliable signature for the identification and structural confirmation of the compound. The presented analytical method is sensitive, specific, and can be readily adapted for quantitative studies in complex biological matrices, making it a vital tool in the drug development pipeline.

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